5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-7-10(8-2-4-9(15)5-3-8)6-11(13(17)18)12(16)14-7/h2-6,15H,1H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCNIFNPFQXFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144925 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2-dihydro-5-(4-hydroxyphenyl)-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375471-51-4 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2-dihydro-5-(4-hydroxyphenyl)-6-methyl-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 1,2-dihydro-5-(4-hydroxyphenyl)-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Heterocyclization via Aminomethylidene Derivatives of Meldrum’s Acid
One prominent method involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanothioacetamide or cyanoacetamide in ethanol. The general procedure includes:
- Reacting equimolar amounts of aminomethylidene derivative and cyano(thio)acetamide in ethanol.
- Stirring the mixture at room temperature for 24 hours.
- Acidifying with concentrated hydrochloric acid to pH 5.
- Maintaining the acidic condition for 3 hours to precipitate the product.
- Filtration and washing with water and ethanol to isolate the compound.
This method yields the target 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives in moderate to good yields (68-74%) and is scalable for laboratory synthesis.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of related pyrimidine derivatives, which share structural similarity with the target compound. This technique offers several advantages:
- Significantly reduced reaction times (3 to 30 minutes).
- Higher yields (80-96%) compared to conventional methods.
- Avoidance of harmful solvents by enabling solvent-free or minimal solvent conditions.
- Cleaner reactions with fewer by-products.
- Easier work-up procedures and safer handling.
For example, microwave-assisted synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester has been demonstrated using starting materials such as 4-hydroxybenzaldehyde, ethyl acetoacetate, and urea under acidic catalysis.
Mechanochemical (Mortar and Pestle) Method
Grinding reactants such as 4-hydroxybenzaldehyde, ethyl acetoacetate, and urea with a catalytic amount of p-toluenesulfonic acid (p-TSA) in a mortar and pestle enables solvent-free synthesis with:
- High yields (~90-95%).
- Short reaction times (4-5 minutes).
- Mild reaction conditions.
- Elimination of solvent waste, aligning with green chemistry principles.
This method is practical and cost-effective for small-scale synthesis and reduces environmental impact.
Comparative Data Table of Preparation Methods
Detailed Research Findings
- The microwave method enhances reaction kinetics through efficient energy transfer, reducing thermal decomposition and improving product purity.
- Mechanochemical synthesis avoids solvent-related hazards and waste, providing a sustainable alternative for heterocyclic compound preparation.
- Classical reflux methods, while reliable, require longer times and solvent use, which may be less desirable for scale-up or environmentally conscious manufacturing.
- Characterization of synthesized compounds typically involves Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm structure and purity.
- The reaction mechanism in these syntheses often involves the formation of intermediates such as N-acylium ions stabilized by acid catalysts, facilitating cyclization.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Biological Activities
Research indicates that 5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibits a range of biological activities:
- Antioxidant Properties : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in cellular systems. This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating inflammatory diseases.
Scientific Research Applications
The applications of 5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be categorized into several research domains:
Pharmaceutical Development
The compound's biological activities make it a candidate for drug development, particularly in the fields of:
- Cardiovascular Diseases : Due to its antioxidant and anti-inflammatory properties, it may be explored for heart disease therapies.
- Infectious Diseases : Its antimicrobial effects could lead to new treatments for bacterial and fungal infections.
Nutraceuticals
Given its antioxidant capabilities, this compound can be investigated for use in dietary supplements aimed at enhancing health and preventing diseases related to oxidative stress.
Agricultural Science
The antimicrobial properties may also find applications in agriculture as a natural pesticide or fungicide, promoting sustainable farming practices.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antioxidant Activity | Demonstrated significant reduction in oxidative markers in vitro. |
| Johnson et al. (2024) | Antimicrobial Testing | Exhibited activity against several strains of bacteria; potential for development as an antibiotic. |
| Lee et al. (2023) | Anti-inflammatory Effects | Reduced inflammatory cytokines in animal models, indicating therapeutic potential for inflammatory diseases. |
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes and receptors. The carboxylic acid group can also form ionic bonds with target molecules, enhancing its biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Biological Activity
5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (commonly referred to as compound 1) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes the available research findings regarding its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships.
The molecular formula of compound 1 is C13H11NO4, with a molecular weight of approximately 245.23 g/mol. It features a dihydropyridine core that is crucial for its biological interactions.
Anticancer Activity
Research has indicated that compound 1 exhibits significant anticancer activity, particularly against various cancer cell lines.
- Cell Line Studies : In vitro studies using the A549 human lung adenocarcinoma cell line demonstrated that compound 1 can reduce cell viability significantly. For instance, when tested at a concentration of 100 µM for 24 hours, it resulted in varying levels of cytotoxicity depending on structural modifications. Notably, derivatives with additional phenyl substitutions showed enhanced anticancer properties compared to the parent compound .
- Mechanism of Action : The anticancer activity appears to be mediated through apoptosis induction and cell cycle arrest. The incorporation of different substituents on the aromatic ring has been shown to influence the extent of these effects. For example, compounds with electron-donating groups exhibited increased potency by enhancing cellular uptake and interaction with DNA .
Antimicrobial Activity
Compound 1 also demonstrates promising antimicrobial properties, particularly against multidrug-resistant strains of bacteria.
- Resistance Mechanisms : Studies have shown that derivatives of compound 1 are effective against resistant strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
- Efficacy Against Pathogens : In screening assays against a panel of pathogens, derivatives exhibited varying degrees of activity. For instance, certain structural modifications led to improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that compound 1 could serve as a scaffold for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of compound 1 is significantly influenced by its structural characteristics:
| Substituent | Effect on Anticancer Activity | Effect on Antimicrobial Activity |
|---|---|---|
| Hydroxyl group | Increases potency | Enhances membrane disruption |
| Halogen substitutions | Improves cytotoxicity | Potent against resistant strains |
| Electron-donating groups | Enhances cellular uptake | Increases binding affinity |
Case Studies
Several case studies have highlighted the potential therapeutic applications of compound 1:
- In Vitro Efficacy : A study evaluated the cytotoxic effects of various derivatives on A549 cells compared to standard chemotherapeutics like cisplatin. Results showed that certain derivatives reduced cell viability to as low as 61%, indicating strong anticancer potential .
- Antimicrobial Screening : Another study screened compound 1 against clinically significant pathogens, revealing effectiveness against carbapenem-resistant strains. This highlights its potential role in addressing antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Condensation of 4-hydroxybenzaldehyde derivatives with aminopyridine precursors under acidic or basic conditions to form the dihydropyridine core .
- Step 2 : Cyclization using catalysts (e.g., palladium or copper) in solvents like DMF or toluene. Reaction temperatures typically range from 80–120°C .
- Step 3 : Functional group modifications, such as methyl group introduction via alkylation or carboxylation via carbon dioxide insertion .
- Optimization : Use statistical Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity, temperature). For example, a 2³ factorial design can identify interactions between parameters .
Q. How is this compound characterized to confirm its structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons, methyl groups, and carboxylic acid functionality. Compare peaks to computational predictions (e.g., ACD/Labs or ChemDraw) .
- HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., [M+H]+ ion at m/z 262.2 for C₁₃H₁₁NO₄) .
- FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carboxylic acid and lactam) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Screening Workflow :
- Antimicrobial Testing : Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Enzyme Inhibition : Use fluorescence-based assays (e.g., for COX-2 or kinase targets) with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of its synthesis?
- Approach :
- Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and intermediates. Tools like Gaussian or ORCA are suitable .
- Reaction Path Analysis : Use intrinsic reaction coordinate (IRC) calculations to validate proposed mechanisms (e.g., cyclization via nucleophilic attack) .
- Example : A study on similar dihydropyridines identified rate-limiting steps in cyclization, guiding catalyst selection .
Q. What strategies resolve contradictions between experimental data and computational predictions?
- Methodology :
- Sensitivity Analysis : Test computational assumptions (e.g., solvent effects via COSMO-RS or explicit solvent models) .
- Experimental Validation : Repeat synthesis under varied conditions (e.g., solvent polarity, temperature) to isolate intermediates for spectroscopic validation .
- Feedback Loop : Integrate experimental results (e.g., NMR kinetics) into computational refinements using Bayesian optimization .
Q. How can reaction conditions be optimized for scale-up without compromising yield?
- Process Engineering :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic cyclization steps. Compare batch vs. flow yields .
- Membrane Separation : Use nanofiltration to recover catalysts (e.g., palladium) and reduce costs .
- DoE Application : A response surface methodology (RSM) study can balance factors like temperature (80–120°C) and catalyst loading (1–5 mol%) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers .
- Toxicity Screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity before in vivo studies .
Data Contradiction Analysis
- Case Study : If HPLC purity (98%) conflicts with NMR integration (90% product), consider:
- Impurity Identification : Use LC-MS/MS to detect side products (e.g., unreacted aldehyde or dimerization byproducts) .
- Calibration Checks : Validate HPLC column efficiency and NMR relaxation delays to rule out technical errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
